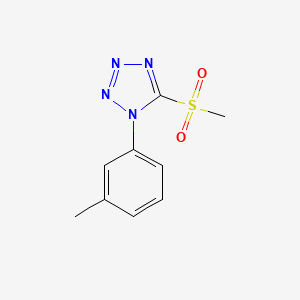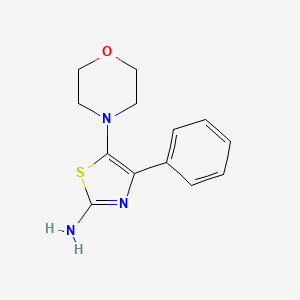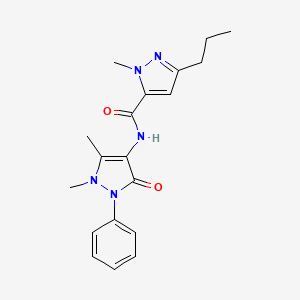
1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)-: is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 3-methylphenyl group and a methylsulfonyl group attached to the tetrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- typically involves the reaction of 3-methylphenylhydrazine with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The tetrazole ring is known for its bioisosteric properties, which can mimic the structure and function of carboxylic acids in drug design.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- involves its interaction with specific molecular targets. The tetrazole ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or inhibit enzyme activity. The methylsulfonyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds:
1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-: This compound lacks the methylsulfonyl group but retains the 3-methylphenyl group.
1H-1,2,3,4-Tetrazole, 1-(4-methylphenyl)-5-(methylsulfonyl)-: This compound has a similar structure but with the methyl group in the para position.
1H-1,2,3,4-Tetrazole, 1-(3-chlorophenyl)-5-(methylsulfonyl)-: This compound has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness: 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)- is unique due to the presence of both the 3-methylphenyl and methylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methylsulfonyl group enhances its solubility and reactivity, while the 3-methylphenyl group provides steric and electronic effects that influence its interactions with molecular targets.
属性
分子式 |
C9H10N4O2S |
|---|---|
分子量 |
238.27 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C9H10N4O2S/c1-7-4-3-5-8(6-7)13-9(10-11-12-13)16(2,14)15/h3-6H,1-2H3 |
InChI 键 |
ZJWBUCWHESKUAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-oxaspiro[4.5]decan-2-one](/img/structure/B11051172.png)
![Ethanimidoyl chloride, 2-chloro-N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11051178.png)
![1-{[4-methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11051188.png)
![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)
![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)
![6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)
![1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester](/img/structure/B11051227.png)
![3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B11051228.png)

![3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11051235.png)